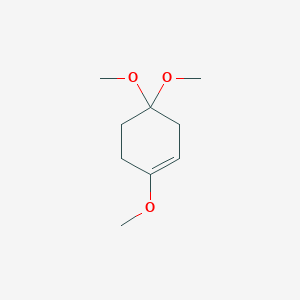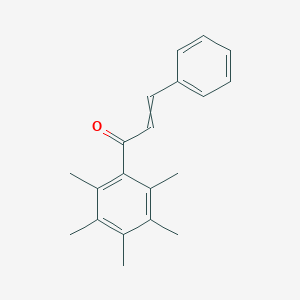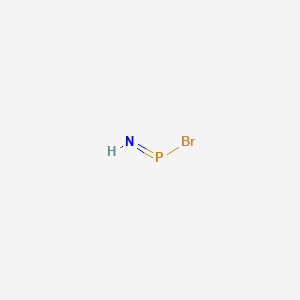
Bromo(imino)phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bromo(imino)phosphane is a compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a bromine atom, an imino group, and a phosphane group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Bromo(imino)phosphane can be synthesized through several methods. One common approach involves the reaction of a halogenophosphine with an organometallic reagent. For example, the interaction of Grignard organomagnesium reagents with corresponding chlorophosphines can be used to synthesize various phosphines . Another method involves the use of organolithium compounds, which are commonly employed for the synthesis of phosphines through halogen-lithium exchange reactions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Bromo(imino)phosphane undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
The reactions of this compound typically require specific reagents and conditions. For example, Grignard reagents are often used in the synthesis of phosphines, while organolithium compounds are used for halogen-lithium exchange reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce phosphine oxides, while substitution reactions may yield various substituted phosphines.
Aplicaciones Científicas De Investigación
Bromo(imino)phosphane has several scientific research applications, including:
Chemistry: It is used as a ligand in transition metal catalysis and organocatalysis. It is also employed in the synthesis of new phosphines and phosphine derivatives.
Mecanismo De Acción
The mechanism of action of bromo(imino)phosphane involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as an inhibitor of phosphate-recognizing enzymes by forming covalent bonds with active site residues . This interaction can modulate signal transduction pathways and affect cellular functions.
Comparación Con Compuestos Similares
Bromo(imino)phosphane can be compared with other similar compounds, such as:
Chlorophosphines: These compounds contain a chlorine atom instead of a bromine atom.
Iminophosphoranes: These compounds contain an imino group and a phosphorane group.
Phosphine oxides: These compounds contain a phosphine group and an oxygen atom.
This compound is unique due to its specific combination of a bromine atom, an imino group, and a phosphane group, which imparts distinct chemical properties and reactivity.
Propiedades
Número CAS |
120906-56-1 |
|---|---|
Fórmula molecular |
BrHNP |
Peso molecular |
125.89 g/mol |
Nombre IUPAC |
bromo(imino)phosphane |
InChI |
InChI=1S/BrHNP/c1-3-2/h2H |
Clave InChI |
BUEGCOVVUQIWSP-UHFFFAOYSA-N |
SMILES canónico |
N=PBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![11-Nitroso-6H-indeno[1,2-C]isoquinolin-6-OL](/img/structure/B14294423.png)
![3a,4-Dihydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione](/img/structure/B14294430.png)
![5-[(Benzenesulfonyl)methyl]-3-methoxy-1-oxo-1lambda~5~,2,4-triazine](/img/structure/B14294433.png)
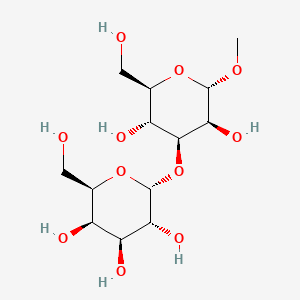


![Magnesium, bromo[6-[(tetrahydro-2H-pyran-2-yl)oxy]hexyl]-](/img/structure/B14294461.png)

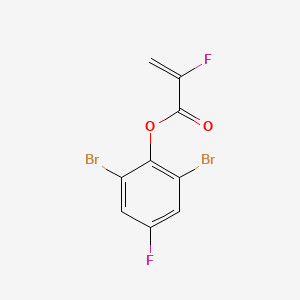
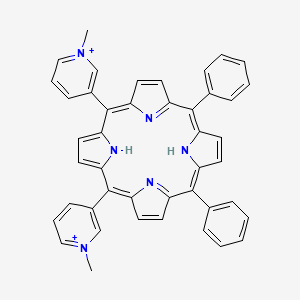
![Silane, [[(2,6-dimethylphenyl)imino]phenylmethyl]trimethyl-](/img/structure/B14294485.png)
